molecular formula C11H12N2O2 B13645222 2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid

2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B13645222
M. Wt: 204.22 g/mol
InChI Key: PMCLANXMXBZOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an isopropyl group at the 2-position and a carboxylic acid group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the construction of the pyrazolo[1,5-a]pyridine core followed by functionalization at the 2- and 7-positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazolo[1,5-a]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both an isopropyl group and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-7(2)9-6-8-4-3-5-10(11(14)15)13(8)12-9/h3-7H,1-2H3,(H,14,15)

InChI Key

PMCLANXMXBZOBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=C1)C=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.